molecular formula C9H10BrN3 B184681 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- CAS No. 183208-57-3

1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-

カタログ番号: B184681
CAS番号: 183208-57-3
分子量: 240.1 g/mol
InChIキー: CMFBJWDJQFQFRD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The 5-bromo substitution on the pyridine ring adds to its unique chemical properties, making it a compound of interest in various scientific research fields.

準備方法

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

化学反応の分析

1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pyrrolo[2,3-b]pyridine core or the ethanamine side chain.

科学的研究の応用

Anticancer Activity

One of the primary applications of 1H-Pyrrolo[2,3-b]pyridine derivatives, including 5-bromo- variants, is in the treatment of cancer. Research has demonstrated that these compounds exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

  • Case Study : A study reported the synthesis and biological evaluation of several 1H-Pyrrolo[2,3-b]pyridine derivatives. Among them, compound 4h showed remarkable FGFR inhibitory activity with IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3. In vitro studies indicated that compound 4h inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis while also significantly reducing cell migration and invasion capabilities .

Inhibition of SGK-1 Kinase

Another notable application is the inhibition of serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a crucial role in electrolyte balance and cellular proliferation.

  • Research Findings : A patent describes the use of 1H-Pyrrolo[2,3-b]pyridine compounds as SGK-1 kinase inhibitors. The inhibition of SGK-1 is beneficial in treating conditions related to renal and cardiovascular diseases. The compounds are suggested to modulate SGK-1 activity, potentially offering new therapeutic strategies for managing electrolyte imbalances and associated disorders .

Synthesis of Azaindole-Based Kinase Inhibitors

The compound also serves as a synthetic intermediate for developing azaindole-based protein kinase inhibitors.

  • Application Insight : As reported by TCI Chemicals, 5-bromo-1H-pyrrolo[2,3-b]pyridine is utilized in synthesizing various azaindole derivatives that target different kinases involved in cancer progression and other diseases. This highlights its versatility as a building block in drug discovery .

Chemical Reactivity and Modifications

The chemical reactivity of 1H-Pyrrolo[2,3-b]pyridine derivatives allows for further modifications that can enhance their biological activities.

  • Synthesis Techniques : Research has shown that these compounds can undergo various reactions such as nitration, bromination, and iodination at specific positions, enabling the development of a diverse range of derivatives with tailored properties for specific applications .

Summary Table: Applications and Activities

Application AreaSpecific Activity/TargetReference
AnticancerFGFR inhibition
Renal/CardiovascularSGK-1 kinase inhibition
Drug DevelopmentAzaindole-based kinase inhibitors
Chemical ModificationsNitration, bromination

作用機序

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the fibroblast growth factor receptors, preventing their activation and subsequent signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells. The compound’s low molecular weight and specific binding affinity make it an effective inhibitor .

類似化合物との比較

1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- can be compared with other pyrrolopyridine derivatives, such as:

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

生物活性

1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications.

Overview of the Compound

1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- (CAS No. 183208-57-3) is characterized by a unique structure that includes a pyrrolopyridine core with a bromine substituent. This substitution enhances its reactivity and biological potential. The compound is primarily studied for its role as an inhibitor of specific enzymes and receptors associated with various diseases, particularly cancer.

Synthesis

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- typically involves several steps:

  • Formation of Pyrrolo[2,3-b]pyridine Core : Achieved through cyclization reactions involving pyridine derivatives.
  • Introduction of Ethanamine Group : Conducted via nucleophilic substitution.
  • Bromination : Finalized using brominating agents like N-bromosuccinimide (NBS) to introduce the bromine at the 5-position.

These synthetic routes are crucial for obtaining high yields and purity necessary for biological evaluations.

The compound exhibits its biological activity primarily through inhibition of fibroblast growth factor receptors (FGFRs), which play a significant role in tumor proliferation and survival. By binding to these receptors, 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- prevents their activation, leading to reduced cell proliferation and increased apoptosis in cancer cells .

In Vitro Studies

Recent studies have demonstrated that derivatives of this compound can act as potent inhibitors of lysine-specific demethylase 1 (LSD1), with nanomolar IC50 values. For instance:

  • Antiproliferative Activity : The compound has shown significant antiproliferative effects against acute myeloid leukemia (AML) cell lines such as MV4-11 and Kasumi-1, as well as small cell lung cancer (SCLC) cell lines like NCI-H526 .
  • Differentiation Induction : It has been observed to activate CD86 mRNA expression in MV4-11 cells, indicating its role in promoting differentiation in AML cell lines.

Comparative Analysis

To understand the uniqueness of 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
1H-Pyrrolo[2,3-b]pyridine-3-ethanamineLacks bromineDifferent reactivity and activity profile
5-Bromo-1H-pyrrolo[2,3-b]pyridineNo ethanamine groupAffects solubility and interaction
1H-Pyrrolo[2,3-b]pyridine-3-carboxamideContains carboxamideDifferent pharmacokinetic properties

The presence of the bromine atom and the ethanamine group significantly influence the compound's pharmacological properties and interactions with biological targets.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • AML Treatment : A study demonstrated that a derivative of this compound effectively suppressed tumor growth in an AML xenograft model, showcasing its potential as a lead compound for developing LSD1 inhibitors .
  • SGK-1 Kinase Inhibition : Research indicates that similar pyrrolopyridine derivatives can inhibit serum/glucocorticoid-regulated kinase 1 (SGK-1), which is involved in renal fibrosis and cardiovascular diseases. This suggests broader therapeutic applications beyond oncology .

特性

IUPAC Name

2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c10-7-3-8-6(1-2-11)4-12-9(8)13-5-7/h3-5H,1-2,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFBJWDJQFQFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)CCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。